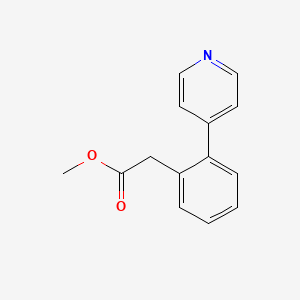
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(pyridin-4-yl)phenyl)acetate typically involves the esterification of 2-(2-(pyridin-4-yl)phenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the safety of the process.
化学反应分析
Types of Reactions
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2-(2-(pyridin-4-yl)phenyl)acetic acid.
Reduction: 2-(2-(pyridin-4-yl)phenyl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 2-(2-(pyridin-4-yl)phenyl)acetate involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-(pyridin-4-yl)acetate
- Methyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid ethyl ester
Uniqueness
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is unique due to the presence of both a pyridine ring and a phenyl group, which can enhance its chemical reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
methyl 2-(2-pyridin-4-ylphenyl)acetate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)10-12-4-2-3-5-13(12)11-6-8-15-9-7-11/h2-9H,10H2,1H3 |
InChI 键 |
RNEUIDSUQUBAQA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=CC=C1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


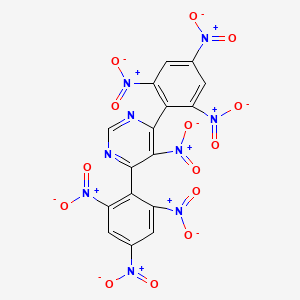
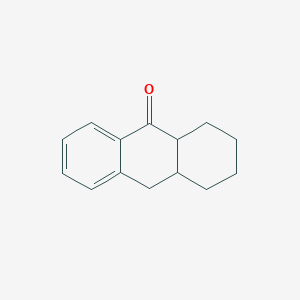
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
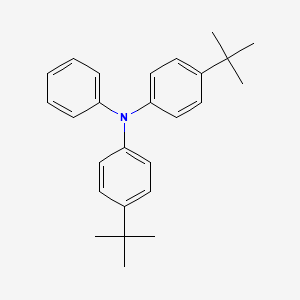
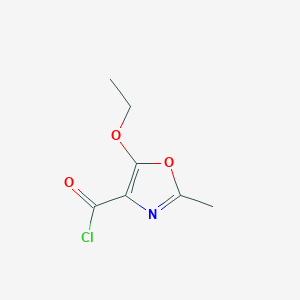
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
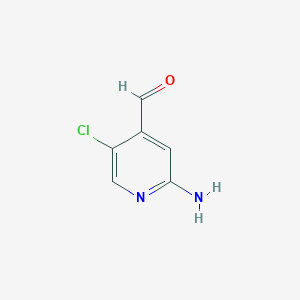
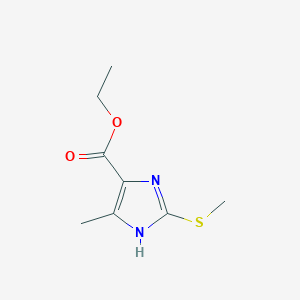


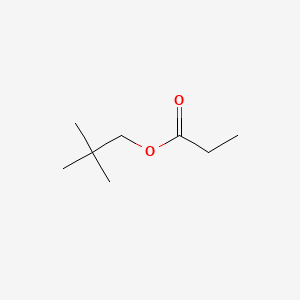
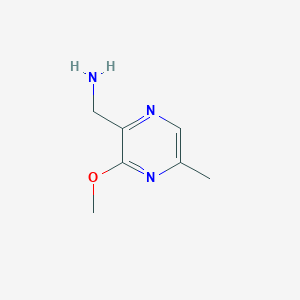
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
